5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Catalog No.
S1548160
CAS No.
198404-35-2
M.F
C6H4BrF3N2
M. Wt
241.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

CAS Number

198404-35-2

Product Name

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

IUPAC Name

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

InChI

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2

InChI Key

LAZGEURDWNHKNA-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C(F)(F)F)CBr

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CBr

Description

INTRODUCTION: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in various fields of research and industry due to its unique properties. It is a heterocyclic compound that is used for various purposes, including agrochemical, pharmaceutical, and material science applications. This paper aims to provide an informative and engaging piece of work focused on the definition and background of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine, its chemical and physical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. DEFINITION AND BACKGROUND: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that is part of the pyrimidine group. It is also known as 4-bromo-5-(trifluoromethyl)pyrimidine, and its molecular formula is C6H3BrF3N2. This compound is widely used in various fields due to its unique properties, including its ability to act as a starting material for the synthesis of other important compounds in drug discovery, agrochemicals, and material science. PHYSICAL AND CHEMICAL PROPERTIES: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a white crystalline powder that has a molecular weight of 241.96 g/mol. It has a melting point of 110-112°C and a boiling point of 279-282°C. This compound is slightly soluble in water, but it is highly soluble in organic solvents such as acetic acid, tetrahydrofuran, and methanol. Its structure is shown in Figure 1. SYNTHESIS AND CHARACTERIZATION: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can be synthesized through various methods, including the reaction between 5-aminopyrimidine and ethyl bromoacetate in a solvent like DMF. The reaction mechanism involves the formation of an intermediate product followed by bromination and deprotection to yield the final product. The structure of the compound can be characterized through various methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). ANALYTICAL METHODS: Various analytical methods can be used to identify and quantify 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine in different samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and UV-visible spectroscopy. These methods are useful in the analysis of samples collected from scientific experiments, industrial processes, and environmental monitoring. BIOLOGICAL PROPERTIES: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine has been found to have various biological activities, including antimicrobial, antiviral, and anti-tumor properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and Alzheimer's disease. Studies have shown that the compound is capable of inhibiting the growth of cancer cells and reducing inflammation in the brain. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS: The toxicity of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is dependent on various factors such as the dose, exposure time, and route of administration. Studies have shown that the compound can cause skin and eye irritation, and it may also be harmful if ingested. Therefore, proper safety precautions must be taken when handling the compound. APPLICATIONS IN SCIENTIFIC EXPERIMENTS: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is used in various scientific experiments due to its unique properties. It is commonly used as a starting material for the synthesis of other important compounds in drug discovery and agrochemicals. The compound is also used in material science as a building block for the formation of nanoparticles and other advanced materials. CURRENT STATE OF RESEARCH: Currently, research on 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is focused on the development of new synthetic routes and its potential applications in various fields such as drug development, agrochemicals, and material science. Studies are also being conducted to understand its biological properties and toxicity. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine has various potential implications in different fields of research and industry. In drug discovery, the compound can be used as a starting material for the synthesis of new drug candidates for the treatment of various diseases, including cancer and Alzheimer's disease. It also has potential applications in agrochemicals as a pesticide or herbicide. In material science, the compound can be used as a building block for the formation of various advanced materials such as nanoparticles and nanowires. LIMITATIONS AND FUTURE DIRECTIONS: Despite its unique properties, 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine has some limitations, including its toxicity and limited solubility in water. Future research should focus on the development of new synthetic routes, improved solubility, and lower toxicity. Additionally, the potential applications of the compound in various fields should be explored further, and new applications should be discovered. FUTURE DIRECTIONS: Some of the future directions for research on 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine include: 1. Development of new synthetic routes for the compound to improve its yield and purity. 2. Investigation of the compound's applications in material science, including the formation of advanced materials such as nanowires and nanotubes. 3. Study of the compound's biological properties and potential applications in drug discovery and development. 4. Investigation of the compound's potential applications in the field of agriculture, including its use as a pesticide or herbicide. 5. Exploration of the compound's potential use in environmental applications, including wastewater treatment and environmental monitoring.

Application of 1-Bromo-3,5-bis(trifluoromethyl)benzene

Specific Scientific Field: Chemistry, specifically Organic Chemistry and Organometallic Chemistry .

Summary of the Application: 1-Bromo-3,5-bis(trifluoromethyl)benzene is used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Results or Outcomes: The tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion, prepared using this compound, acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Application of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Specific Scientific Field: Organic Chemistry, specifically Organocatalysis .

Summary of the Application: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group, is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Methods of Application or Experimental Procedures: This compound is used as an organocatalyst in organic chemistry . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Results or Outcomes: Schreiner’s thiourea has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations .

Application of Proline Substitutions

Specific Scientific Field: Biochemistry, specifically Protein Chemistry .

Summary of the Application: Proline is a unique amino acid that exhibits a variety of functions in biological contexts . A variety of proline ring substitutions occur in nature, and more substitutions have been generated via chemical synthesis . Particularly promising is the 19 F-labelling of proline, which offers a relatively new research application area .

Results or Outcomes: The 19 F-labelled proline analogues circumvent the lack of common NH-NMR reporters in peptidyl–prolyl fragments . They provide structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures .

Application of 1-Bromo-3,5-bis(trifluoromethyl)benzene

Application of Trifluoromethyl Group

Specific Scientific Field: Chemistry, specifically Organic Chemistry .

Summary of the Application: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used in trifluoromethylation of carbon-centered radical intermediates .

Results or Outcomes: The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrimidine ring. Its molecular formula is C7H5BrF3NC_7H_5BrF_3N with a molecular weight of approximately 240.02 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group.

Typical of pyrimidine derivatives:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence electrophilic aromatic substitution, allowing for further functionalization of the pyrimidine ring.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to synthesize more complex molecules.

Research indicates that compounds containing trifluoromethylpyrimidine moieties exhibit various biological activities, including:

  • Antiviral Properties: Some derivatives have shown effectiveness against viral infections, particularly in inhibiting the replication of viruses.
  • Anticancer Activity: Trifluoromethylpyrimidines have been investigated for their potential as anticancer agents, with some studies indicating cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes, which could be relevant in drug development.

Several methods have been developed for synthesizing 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine:

  • One-Pot Synthesis: A method involving the reaction of 2-bromomalonaldehyde with amidine compounds under controlled conditions has been described as efficient and cost-effective .
  • Reagents Utilization: Common reagents include dimethyl zinc or trimethylaluminum, although these methods may pose safety risks due to their reactivity .
  • Solvent Systems: The synthesis often employs protonic acids and alcohols as solvents to facilitate the reaction .

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: The compound may be useful in developing agrochemicals with enhanced efficacy.
  • Material Science: Due to its unique properties, it can be incorporated into polymers or other materials to modify their characteristics.

Studies on the interactions of 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine with biological targets are ongoing. These include:

  • Binding Affinity Assessments: Research aims to determine how effectively this compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigations are underway to elucidate the mechanisms through which it exerts its biological effects.

Several compounds exhibit structural similarities to 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine917396-30-60.90Different position of bromomethyl and methyl groups
4-(Bromomethyl)-2-(trifluoromethyl)pyridine1374651-56-50.88Variation in substitution pattern on the pyridine ring
5-Methyl-2-(trifluoromethyl)pyridine1620-71-90.87Lacks bromine but retains trifluoromethyl group
2,5-Bis(Trifluoromethyl)pyridine20857-44-70.84Contains two trifluoromethyl groups

Each of these compounds has unique features that distinguish them from 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine, particularly regarding their reactivity and biological activity profiles.

Molecular Identity

  • CAS Registry Number: 198404-35-2
  • IUPAC Name: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
  • Molecular Formula: C₆H₄BrF₃N₂
  • Molecular Weight: 241.01 g/mol
  • SMILES Notation: C1=NC=C(CBr)C(=N1)C(F)(F)F
  • InChI Key: LAZGEURDWNHKNA-UHFFFAOYSA-N

Structural Features

The compound comprises a pyrimidine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 5-position with a bromomethyl (-CH₂Br) group. The trifluoromethyl group enhances electron-withdrawing properties, while the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions .

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective functionalization at both the C-5 and C-2 positions of the pyrimidine ring [2]. Classical approaches to pyrimidine synthesis have traditionally relied on cyclization reactions of appropriate precursors, while modern methodologies have incorporated advanced catalytic systems and novel trifluoromethylation strategies [15] [40].

The most established classical route involves the initial construction of the 2-(trifluoromethyl)pyrimidine core through condensation reactions of trifluoroacetamidine with appropriate diketones or malonate derivatives [44]. This approach, first developed in the 1950s, provides yields ranging from 20% to 70% depending on the specific reaction conditions employed [5]. The subsequent bromination at the C-5 position has been achieved through direct halogenation protocols using molecular bromine or N-bromosuccinimide as the brominating agent [4] [30].

Modern synthetic approaches have focused on developing more efficient pathways that address the limitations of classical methods. The development of metal-catalyzed trifluoromethylation reactions has provided alternative routes for introducing the trifluoromethyl group directly onto pre-formed pyrimidine scaffolds [41] [43]. These methodologies have demonstrated superior functional group tolerance and improved regioselectivity compared to traditional condensation approaches [24].

A particularly noteworthy modern approach involves the use of multicomponent reactions that combine trifluoromethylation and cyclization in a single synthetic operation [42]. This domino strategy has shown exceptional selectivity for the formation of 5-trifluoromethyl pyrimidine derivatives with reaction times reduced to minutes rather than hours [42]. The approach employs readily accessible enaminones and benzamidine hydrochloride as starting materials, proceeding through a copper-catalyzed trifluoromethylation followed by spontaneous cyclization [42].

Stepwise Synthesis and Reaction Mechanisms

The stepwise synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine typically proceeds through two distinct phases: pyrimidine ring formation and subsequent functionalization [20]. The mechanism of pyrimidine ring construction varies significantly depending on the chosen synthetic route, with each approach presenting unique mechanistic considerations [44].

In the classical condensation approach, the mechanism begins with the nucleophilic attack of trifluoroacetamidine on the activated carbonyl center of a β-diketone [44]. This initial condensation step is followed by intramolecular cyclization through nucleophilic attack of the amidine nitrogen on the adjacent carbonyl group [44]. The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring with the trifluoromethyl group positioned at the C-2 position [44].

The bromination mechanism at the C-5 position follows classical electrophilic aromatic substitution pathways [30] [31]. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, exhibits reduced reactivity toward electrophilic substitution compared to benzene [31]. However, the C-5 position remains the most reactive site for electrophilic attack due to electronic considerations [32]. The mechanism involves initial formation of a π-complex between the bromine electrophile and the pyrimidine ring, followed by σ-complex formation and subsequent deprotonation to restore aromaticity [30] [31].

For modern copper-catalyzed approaches, the mechanism involves a single-electron transfer process where copper(I) is oxidized to copper(II) while generating trifluoromethyl radicals from sodium trifluoromethanesulfinate [42]. These radicals subsequently add to the carbon-carbon double bond of enaminone substrates, followed by cyclization with benzamidine to form the pyrimidine ring [42]. This mechanism explains the high regioselectivity observed for the formation of 5-trifluoromethyl pyrimidine derivatives [42].

The bromination of methyl-substituted pyrimidines to introduce the bromomethyl functionality follows a free radical mechanism when N-bromosuccinimide is employed [3] [38]. This process involves initiation by radical initiators such as azobisisobutyronitrile, followed by hydrogen abstraction from the methyl group and subsequent bromine transfer to form the desired bromomethyl product [3].

Catalytic Systems and Reagents Employed

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine employs a diverse range of catalytic systems and reagents, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions [23] [25]. Palladium-based catalytic systems have emerged as particularly valuable for cross-coupling reactions involving pyrimidine substrates [25] [29].

Palladium catalysts, particularly Pd₂dba₃ in combination with phosphite ligands, have demonstrated exceptional activity in Suzuki-Miyaura coupling reactions with pyrimidine derivatives [25]. These systems enable the formation of carbon-carbon bonds with yields exceeding 90% under mild reaction conditions [25]. The choice of ligand significantly influences the catalytic performance, with triisopropyl phosphite showing superior results compared to traditional phosphine ligands [25].

Copper-based catalytic systems have gained prominence for trifluoromethylation reactions [27] [41]. Copper(I) chloride in combination with oxidants such as tert-butyl hydroperoxide has been successfully employed for the introduction of trifluoromethyl groups onto pyrimidine substrates [42]. These systems operate through radical mechanisms and demonstrate excellent functional group tolerance [27].

For bromination reactions, several reagent systems have been developed to improve selectivity and reaction conditions [4] [38]. N-bromosuccinimide in combination with radical initiators provides a mild and selective method for bromination at activated positions [4]. More recently, continuous flow systems utilizing in situ generated bromine from hydrobromic acid and sodium hypochlorite have offered enhanced safety profiles while maintaining high selectivity [38].

Iron-based catalysts have shown promise for vapor-phase halogenation reactions, particularly in industrial applications [40]. Iron fluoride catalysts enable simultaneous chlorination and fluorination reactions at elevated temperatures, providing access to multiply substituted pyrimidine derivatives [40]. These systems are particularly valuable for large-scale production due to their robustness and cost-effectiveness [40].

Ionic liquid systems have emerged as environmentally benign alternatives for heterocyclic synthesis [13] [19]. Tetrabutylammonium bromide in aqueous solution has demonstrated excellent catalytic activity for pyrimidine synthesis while reducing environmental impact [50]. These systems offer the advantage of catalyst recovery and reuse, making them attractive for sustainable synthesis applications [13].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine synthesis requires careful consideration of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time [36] [39]. Systematic optimization studies have revealed significant variations in yield and selectivity based on these parameters [36].

Temperature optimization represents a critical factor in achieving high yields while minimizing side product formation [39] [44]. For bromination reactions using N-bromosuccinimide, optimal temperatures typically range from 80°C to 120°C, depending on the specific substrate and solvent system employed [39]. Higher temperatures can lead to over-bromination and decomposition, while insufficient heating results in incomplete conversion [39].

Solvent selection profoundly influences both reaction rate and product selectivity [36] [50]. Acetonitrile has emerged as a preferred solvent for many pyrimidine synthesis reactions due to its ability to dissolve both polar and nonpolar reactants while providing good thermal stability [36]. Comparative studies have shown that acetonitrile provides superior yields compared to ethanol, dimethylformamide, or dichloromethane in most cases [36].

The optimization of catalyst loading requires balancing economic considerations with reaction efficiency [41]. For copper-catalyzed trifluoromethylation reactions, optimal catalyst loadings typically range from 10 to 20 mol%, with higher loadings providing diminishing returns in terms of yield improvement [41]. Microwave-assisted reactions have shown particular promise for reducing both reaction times and catalyst requirements [41].

Reaction time optimization has revealed that many transformations can be completed in significantly shorter periods than originally reported [42]. The use of microwave irradiation has reduced reaction times from hours to minutes while maintaining or improving yields [35] [50]. This acceleration is attributed to more efficient heating and enhanced mass transfer under microwave conditions [50].

The implementation of continuous flow chemistry has provided additional opportunities for optimization through precise control of reaction parameters [19] [38]. Flow systems enable real-time monitoring and adjustment of conditions, leading to more consistent product quality and improved yields [38]. The high surface-to-volume ratio in flow reactors also enhances heat and mass transfer, contributing to improved reaction efficiency [19].

Comparative Analysis of Synthetic Strategies

A comprehensive comparison of synthetic strategies for 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine reveals significant differences in efficiency, cost-effectiveness, and practical applicability [16] [17]. The evaluation criteria include overall yield, number of synthetic steps, reagent cost, environmental impact, and scalability potential [46].

Table 1: Comparative Analysis of Synthetic Routes

Synthetic RouteOverall Yield (%)Number of StepsReaction TimeKey AdvantagesMajor Limitations
Classical Condensation20-453-412-24 hoursWell-established, simple reagentsLow yields, harsh conditions
Copper-Catalyzed Multicomponent65-851-21-3 hoursHigh selectivity, short reaction timeRequires specialized reagents
Palladium-Catalyzed Cross-Coupling70-952-34-8 hoursExcellent yields, mild conditionsHigh catalyst cost
Flow Chemistry Approach78-992-310-60 minutesContinuous operation, excellent safetyEquipment investment required
Microwave-Assisted Synthesis80-951-25-30 minutesRapid heating, improved yieldsLimited batch size

The classical condensation approach, while historically significant, suffers from moderate yields and lengthy reaction times [44]. This method requires 3-4 synthetic steps with overall yields typically ranging from 20-45%, making it less attractive for large-scale applications [44]. However, the simplicity of reagents and well-understood reaction mechanisms continue to make this approach valuable for academic research [46].

Copper-catalyzed multicomponent reactions have demonstrated superior efficiency with overall yields of 65-85% achieved in just 1-2 synthetic steps [42]. The exceptional regioselectivity for 5-trifluoromethyl pyrimidine formation represents a significant advantage over traditional methods [42]. However, the requirement for specialized trifluoromethylating reagents increases the overall cost and complexity [42].

Palladium-catalyzed cross-coupling strategies offer the highest yields, often exceeding 90%, with excellent functional group tolerance [25]. These methods enable the construction of complex pyrimidine derivatives through modular approaches, providing significant synthetic flexibility [25]. The primary limitation remains the high cost of palladium catalysts, which can impact the economic viability of large-scale production [25].

Flow chemistry approaches have emerged as particularly attractive due to their combination of high yields, enhanced safety, and potential for continuous operation [38]. The ability to generate reactive intermediates in situ and immediately consume them minimizes safety concerns while improving overall efficiency [38]. The initial equipment investment represents the primary barrier to adoption [19].

Microwave-assisted synthesis provides rapid access to target compounds with significantly reduced reaction times compared to conventional heating [41] [50]. The enhanced heating efficiency and improved mass transfer under microwave conditions contribute to higher yields and better reproducibility [50]. Scalability limitations due to microwave penetration depth remain a consideration for industrial applications [35].

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine presents numerous technical and economic challenges that require careful evaluation [16] [17]. Key considerations include reaction scalability, equipment requirements, waste management, and economic viability [37].

Process scalability represents the primary concern in industrial implementation, as many laboratory procedures require significant modification for large-scale operation [17]. The use of microwave heating, while advantageous at laboratory scale, faces fundamental limitations in industrial applications due to limited penetration depth and non-uniform heating in large vessels [37]. Alternative heating strategies must be developed to maintain the benefits observed at smaller scales [17].

Equipment design for large-scale bromination reactions requires special consideration due to the corrosive nature of bromine and hydrogen bromide [38]. The implementation of continuous flow systems offers significant advantages for industrial production by enabling better control of hazardous reagents and minimizing inventory of reactive intermediates [38]. Specialized materials of construction, including fluoropolymer-lined vessels and piping, are typically required for reactions involving trifluoromethyl compounds [20].

Waste management and environmental considerations become increasingly important at industrial scale [37]. The generation of copper salts from catalytic processes requires appropriate treatment and disposal protocols [37]. The use of ionic liquid systems has shown promise for reducing environmental impact through catalyst recovery and recycling [50]. Solvent recovery and purification systems must be integrated into the overall process design to minimize waste generation [17].

Economic analysis reveals that catalyst cost represents a significant component of overall production economics, particularly for palladium-catalyzed processes [37]. The development of more active catalysts that enable reduced loadings, or the use of recyclable catalyst systems, is essential for economic viability [37]. Copper-based catalysts offer economic advantages due to lower metal costs, making them more attractive for large-scale implementation [42].

Quality control and analytical considerations for industrial production require the development of robust analytical methods capable of detecting trace impurities [37]. The presence of residual metals from catalytic processes must be monitored to ensure product specifications are met [37]. Process analytical technology, including real-time monitoring systems, can provide valuable feedback for process optimization and quality assurance [19].

The development of continuous manufacturing processes offers significant advantages over traditional batch operations [19]. Continuous flow systems enable better heat and mass transfer, improved mixing, and more precise control of reaction conditions [19]. These advantages translate to improved product quality, reduced energy consumption, and enhanced safety profiles [38]. The implementation of process intensification strategies, including the use of microreactors and modular equipment design, can further improve process efficiency and reduce capital investment requirements [19].

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Dates

Last modified: 08-15-2023

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